2-(4-Bromophenyl)-4,7-dichloroquinazoline
Overview
Description
The compound “2-(4-Bromophenyl)-4,7-dichloroquinazoline” belongs to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a benzene ring fused to an azabenzimidazole ring . The presence of a bromophenyl group and two chlorine atoms in the quinazoline ring could potentially give this compound unique properties, but specific details would require further study.
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a quinazoline core with a bromophenyl group at the 2-position and two chlorine atoms at the 4 and 7 positions. The exact structure and conformation would need to be confirmed through techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electron-withdrawing bromine and chlorine atoms, which could activate the compound towards nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by factors like its molecular structure, polarity, and the presence of halogen atoms .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Indole-Aminoquinazoline Hybrids : A series of indole-aminoquinazolines, involving amination of 2-aryl-4-chloroquinazolines, demonstrated significant cytotoxicity against various cancer cell lines, including lung, colorectal, and breast cancer cells. This research highlights the potential of quinazoline derivatives in cancer treatment through apoptosis induction and EGFR inhibition (Mphahlele et al., 2018).
Anticancer and Antiviral Properties
- Anticancer Activity : Novel quinazolinone derivatives were synthesized and evaluated for their cytotoxicity and potential as EGFR tyrosine kinase inhibitors, demonstrating efficacy against HeLa cells and potential for cancer therapy (Mphahlele et al., 2017).
- Antiviral Activity : Synthesized quinazolin-4(3H)-one derivatives were explored for their antiviral properties against HIV, HSV, and vaccinia viruses, with some compounds showing significant activity, especially against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Chemical Synthesis Applications
- Rhodium-Catalyzed Synthesis : The creation of highly functionalized 4-bromo-1,2-dihydroisoquinolines via rhodium-catalyzed synthesis demonstrates the utility of bromophenyl compounds in complex organic synthesis, highlighting their role in generating key intermediates for further chemical reactions (He et al., 2016).
Analgesic and Anti-Inflammatory Activities
- Evaluation of Analgesic and Anti-Inflammatory Properties : Research into 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yl)c acetamides and their derivatives has shown significant analgesic and anti-inflammatory activities, comparable to standard drugs, underscoring the therapeutic potential of quinazoline derivatives in pain and inflammation management (Gopa et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-bromophenyl)-4,7-dichloroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPYFVCYASNVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680049 | |
Record name | 2-(4-Bromophenyl)-4,7-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405933-94-0 | |
Record name | 2-(4-Bromophenyl)-4,7-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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